6-Methanesulfonylpyridine-3-sulfonyl chloride chemical structure
6-Methanesulfonylpyridine-3-sulfonyl chloride chemical structure
This guide details the structural properties, synthesis logic, and reactivity profile of 6-Methanesulfonylpyridine-3-sulfonyl chloride (CAS: 1565047-78-0). It is designed for medicinal chemists and process scientists utilizing this compound as a fragment in drug discovery, specifically for installing the 6-methanesulfonylpyridine motif—a privileged scaffold in GPCR and kinase inhibitor design.
CAS Number: 1565047-78-0
Molecular Formula: C
Structural Anatomy & Electronic Properties
This compound is a bis-electrophile , a feature that dictates its handling and utility. It contains two distinct electrophilic centers with vastly different reactivity profiles, governed by the electron-deficient pyridine core.[2]
Electronic Distribution Analysis
-
The Pyridine Core: The nitrogen atom withdraws electron density from the ring, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack (
). -
C3-Sulfonyl Chloride (-SO
Cl): This is the primary electrophile . It is highly reactive toward nucleophiles (amines, alcohols) via an addition-elimination mechanism. The meta-position (C3) relative to the pyridine nitrogen is electronically "neutral" compared to C2/C4/C6, meaning the -SO Cl group behaves similarly to a benzenesulfonyl chloride but with enhanced reactivity due to the overall electron-deficiency of the ring. -
C6-Methanesulfonyl Group (-SO
Me): This group serves two roles:-
Activating Group: It strongly withdraws electrons (Hammett
), further deactivating the ring and increasing the acidity of the C3-sulfonamide protons in the final product. -
Secondary Electrophile (Leaving Group): In the presence of strong nucleophiles and elevated temperatures, the -SO
Me group at the C6 position can act as a leaving group (similar to a halogen), leading to unwanted side reactions.
-
Structural Visualization
Figure 1: Functional anatomy of 6-Methanesulfonylpyridine-3-sulfonyl chloride.[1] Note the dual electrophilic sites.
Synthesis Strategy
Direct sulfonation of 2-methanesulfonylpyridine is not viable because the electron-deficient ring resists electrophilic aromatic substitution. The authoritative industrial route utilizes the Meerwein Sulfonylation via a diazonium intermediate.
Recommended Synthetic Pathway
-
Precursor: 6-Methanesulfonylpyridin-3-amine .
-
Transformation: Diazotization followed by reaction with sulfur dioxide and copper(II) chloride.
Step-by-Step Mechanism:
-
Diazotization: The amine is treated with sodium nitrite (NaNO
) in concentrated HCl at 0°C to generate the diazonium salt [Ar-N ] Cl . -
Radical Capture: The diazonium species decomposes in the presence of CuCl
and SO (dissolved in acetic acid or generated in situ). -
Chlorosulfonylation: The resulting aryl radical reacts with SO
to form a sulfonyl radical, which abstracts a chlorine atom to yield the final sulfonyl chloride.
Figure 2: The Meerwein Sulfonylation pathway, the most reliable method for installing -SO2Cl on electron-deficient heterocycles.
Reactivity Profile & Handling
Stability[5][6][7]
-
Hydrolysis: Highly sensitive to moisture. Hydrolyzes to the corresponding sulfonic acid (C
H NO S ) upon exposure to atmospheric humidity. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Chemoselectivity (The Critical Control Point)
When reacting this compound with amines to form sulfonamides, you must prevent the nucleophile from attacking the C6 position (displacing the -SO
| Reaction Variable | Recommendation | Reason |
| Temperature | < 0°C | Higher temperatures provide the activation energy required for the unwanted |
| Base Choice | Pyridine or DIPEA | Avoid strong hydroxide or alkoxide bases which are potent nucleophiles themselves. |
| Stoichiometry | 1.0 - 1.1 eq of Amine | Excess amine increases the statistical probability of double addition (at C3 and C6). |
Experimental Protocol: General Sulfonamide Coupling
Objective: Selective formation of the C3-sulfonamide without displacing the C6-methanesulfonyl group.
Materials
-
6-Methanesulfonylpyridine-3-sulfonyl chloride (1.0 eq)
-
Primary/Secondary Amine (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous
-
Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) (1.2 eq)
Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Amine (1.0 eq) and Base (1.2 eq) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -10°C using an ice/salt bath. Crucial step to ensure regioselectivity.
-
Addition: Dissolve 6-Methanesulfonylpyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Note: Do not add the amine to the chloride; the excess chloride concentration at the start is safer, but "inverse addition" (chloride to amine) is standard to control exotherms.
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to room temperature over 2 hours. Monitor by TLC or LC-MS.
-
Target Mass: Look for [M+H]
corresponding to Amine + 233 Da. -
Side Product: Look for [M+H]
corresponding to Amine + Amine - SO (Bis-substitution).
-
-
Workup: Quench with saturated NH
Cl solution. Extract with DCM (3x). Wash organics with Brine, dry over Na SO , and concentrate.
References
-
Compound Identification: BLD Pharm. (2025). 6-Methanesulfonylpyridine-3-sulfonyl chloride (CAS 1565047-78-0).[1] Retrieved from
- Synthetic Methodology (Meerwein): Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides. Journal of Organic Chemistry, 42(14), 2426–2430.
- Nucleophilic Substitution on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Pyridines: Nucleophilic Displacement of Good Leaving Groups).
-
Sulfonyl Chloride Reactivity: BenchChem. (2025).[3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from
-
Analogous Reactivity (Methoxy-pyridine): ChemicalBook. (2026). 6-Methoxy-pyridine-3-sulfonyl chloride Properties and Synthesis. Retrieved from
